molecular formula C22H19N3O3S2 B2776384 N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(4-methylbenzenesulfonamido)benzamide CAS No. 330190-23-3

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2776384
CAS No.: 330190-23-3
M. Wt: 437.53
InChI Key: DGQHJCRWLIHTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(4-methylbenzenesulfonamido)benzamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopenta[b]thiophene ring, a cyano group, and a sulfonylamino benzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(4-methylbenzenesulfonamido)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[b]thiophene Ring: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide or sodium cyanide.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.

    Amidation: The final step involves the formation of the benzamide moiety through a reaction with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(4-methylbenzenesulfonamido)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyanogen bromide, sodium cyanide, sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(4-methylbenzenesulfonamido)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the cyano and sulfonyl groups, which can form hydrogen bonds or electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(4-methylbenzenesulfonamido)benzamide is unique due to its combination of a cyclopenta[b]thiophene ring and a sulfonylamino benzamide moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-14-9-11-15(12-10-14)30(27,28)25-19-7-3-2-5-17(19)21(26)24-22-18(13-23)16-6-4-8-20(16)29-22/h2-3,5,7,9-12,25H,4,6,8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQHJCRWLIHTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C4=C(S3)CCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.